REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.C([O:9][CH:10](OCC)[CH2:11][O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)C.[CH3:23][N:24]([CH:26]=O)[CH3:25].[OH-].[Na+]>Cl.CCOCC>[CH2:13]([O:12][C:11](=[CH:23][N:24]([CH3:26])[CH3:25])[CH:10]=[O:9])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(COCC1=CC=CC=C1)OCC
|
Name
|
|
Quantity
|
0.39 mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for four days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by a modification of the literature procedure
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate and ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting black oil was purified by column chromatography
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C=O)=CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mol | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |